1-[(Z)-N'-hydroxycarbamimidoyl]formamide
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Overview
Description
1-[(Z)-N'-hydroxycarbamimidoyl]formamide is a chemical compound with the molecular formula C2H5N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Z)-N'-hydroxycarbamimidoyl]formamide can be synthesized through several methods. One common approach involves the reaction of formamide with hydroxylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-N'-hydroxycarbamimidoyl]formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed: The reactions involving this compound can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction can yield amines.
Scientific Research Applications
1-[(Z)-N'-hydroxycarbamimidoyl]formamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biological probe or in the study of biochemical processes.
Medicine: It could be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: Its unique properties may make it useful in industrial applications, such as in the production of polymers or other chemical products.
Mechanism of Action
The mechanism by which 1-[(Z)-N'-hydroxycarbamimidoyl]formamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to a cascade of biological effects. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Formamide
Hydroxylamine
Carbamimidoyl derivatives
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Properties
IUPAC Name |
(2E)-2-amino-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXKLBUCRZPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\O)(\C(=O)N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1923816-07-2 |
Source
|
Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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